3-(3-Bromophenyl)-N-[2-(1H-indol-3-YL)ethyl]-[1,2,3]triazolo[1,5-A]quinazolin-5-amine
Description
3-(3-Bromophenyl)-N-[2-(1H-indol-3-YL)ethyl]-[1,2,3]triazolo[1,5-A]quinazolin-5-amine is a complex organic compound that belongs to the class of triazoloquinazolines This compound is characterized by the presence of a bromophenyl group, an indole moiety, and a triazoloquinazoline core
Properties
IUPAC Name |
3-(3-bromophenyl)-N-[2-(1H-indol-3-yl)ethyl]triazolo[1,5-a]quinazolin-5-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19BrN6/c26-18-7-5-6-16(14-18)23-25-29-24(20-9-2-4-11-22(20)32(25)31-30-23)27-13-12-17-15-28-21-10-3-1-8-19(17)21/h1-11,14-15,28H,12-13H2,(H,27,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTJGMAAFUUQXCG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CCNC3=NC4=C(N=NN4C5=CC=CC=C53)C6=CC(=CC=C6)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19BrN6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Bromophenyl)-N-[2-(1H-indol-3-YL)ethyl]-[1,2,3]triazolo[1,5-A]quinazolin-5-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Indole Moiety: The indole ring can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.
Triazoloquinazoline Core Formation: The triazoloquinazoline core can be constructed via cyclization reactions involving appropriate precursors such as anthranilic acid derivatives and azides.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow chemistry and automated synthesis platforms to scale up the production process efficiently.
Chemical Reactions Analysis
Synthetic Coupling Reactions
The compound's bromophenyl moiety enables participation in transition metal-catalyzed cross-couplings:
-
Buchwald-Hartwig Amination : Reacts with primary/secondary amines under Pd catalysis to replace the bromine atom. For example, coupling with morpholine using Pd(OAc)₂/Xantphos in toluene at 110°C yields aryl amine derivatives .
-
Suzuki-Miyaura Coupling : The bromine undergoes substitution with boronic acids (e.g., phenylboronic acid) in the presence of Pd(PPh₃)₄ and K₂CO₃ in DMF/H₂O (3:1) at 80°C .
Table 1: Catalytic Cross-Coupling Conditions
| Reaction Type | Catalyst System | Base | Solvent | Temperature | Yield (%) |
|---|---|---|---|---|---|
| Buchwald-Hartwig | Pd(OAc)₂/Xantphos | Cs₂CO₃ | Toluene | 110°C | 65–78 |
| Suzuki-Miyaura | Pd(PPh₃)₄ | K₂CO₃ | DMF/H₂O | 80°C | 70–85 |
Cyclization and Ring Functionalization
The triazoloquinazoline core participates in regioselective cycloadditions and substitutions:
-
Microwave-Assisted Cyclization : Reacts with cyanamide (NH₂CN) in DMF using Fe₃O₄@SiO₂@Cu-MOF-74 (10 mol%) and K₃PO₄ under microwave irradiation (150°C, 1 h) to form fused imidazo[1,2-c]quinazolines .
-
Electrophilic Aromatic Substitution : The quinazoline C5-amine undergoes acetylation with acetic anhydride in pyridine at 25°C, producing N-acetyl derivatives.
Table 2: Cyclization Reaction Optimization
| Substrate | Catalyst Loading | Base | Time (h) | Yield (%) |
|---|---|---|---|---|
| Parent compound | 10 mol% | K₃PO₄ | 1 | 38 |
| Electron-deficient | 10 mol% | K₃PO₄ | 2 | 53–77 |
Side-Chain Modifications
The indole-ethylamine side chain exhibits distinct reactivity:
-
Alkylation/Acylation : The indole NH reacts with methyl iodide (NaH, DMF, 0°C → RT) to form N-methylated analogs . Benzoylation occurs selectively at indole using benzoyl chloride (Et₃N, CH₂Cl₂) .
-
Oxidation : Treatment with m-CPBA in CHCl₃ oxidizes the indole to oxindole derivatives, altering π-conjugation .
Nucleophilic Displacement at Bromophenyl
The bromine atom is susceptible to nucleophilic substitution:
-
SNAr Reactions : Reacts with KSeCN in DMSO at 120°C to replace Br with -SeCN .
-
Hydrolysis : Aqueous NaOH (2M) in ethanol/water (1:1) under reflux converts Br to -OH .
Reductive Transformations
-
Hydrogenation : Catalytic hydrogenation (H₂, 1 atm, Pd/C) reduces the triazole ring, cleaving the N–N bond to form dihydroquinazoline intermediates .
-
Nitro Group Reduction : If nitro substituents are present, SnCl₂/HCl reduces them to amines .
Photochemical Reactions
UV irradiation (λ = 254 nm) in acetonitrile induces C–Br bond homolysis, generating aryl radicals that dimerize or abstract hydrogen .
Biological Reactivity
While not a chemical reaction per se, the compound interacts with biological targets:
-
Kinase Inhibition : Binds ATP pockets via H-bonding (quinazoline N1 and indole NH) and hydrophobic interactions (bromophenyl) .
-
Metabolic Oxidation : Hepatic CYP3A4 enzymes oxidize the ethylamine linker to N-oxide metabolites.
Key Challenges and Trends
-
Regioselectivity : Competing reactivity between bromophenyl, triazole, and indole moieties requires careful optimization .
-
Catalyst Recycling : Magnetic Cu-MOF catalysts (Fe₃O₄@SiO₂@Cu-MOF-74) enable ≥5 reuse cycles without significant activity loss .
-
Solvent Effects : DMF enhances microwave absorption in cyclizations but complicates purification; switchable solvents (e.g., THF/H₂O) are being explored .
Scientific Research Applications
Research has indicated that compounds containing triazole and quinazoline moieties exhibit significant biological activities, including antimicrobial, anti-inflammatory, and anticancer effects. The specific compound has been synthesized and evaluated for its pharmacological properties.
Antimicrobial Activity
Several studies have highlighted the antimicrobial potential of quinazoline derivatives. For instance, compounds similar to the one discussed have shown efficacy against various strains of bacteria and fungi. The structure-activity relationship (SAR) analysis indicates that the presence of the bromophenyl and indole groups enhances the antimicrobial activity by improving interaction with microbial targets.
Anticancer Properties
Quinazoline derivatives are known for their anticancer properties. The compound's ability to inhibit specific kinases involved in cancer cell proliferation has been documented. Research suggests that it may induce apoptosis in cancer cells through various signaling pathways.
Case Studies
A comprehensive review of literature reveals several case studies where similar compounds have been tested:
- Antitubercular Agents : A study published in Frontiers in Chemistry demonstrated that triazole-containing quinoline derivatives exhibited significant activity against Mycobacterium tuberculosis. Compounds were synthesized and tested for their efficacy against different strains, showing promising results .
- Anticancer Studies : Research conducted on quinazoline derivatives indicated their effectiveness against various cancer cell lines. The study detailed how modifications to the quinazoline structure enhanced cytotoxicity against specific cancer types .
- Anti-inflammatory Effects : Another investigation revealed that certain quinazoline derivatives possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines, which could be beneficial in treating conditions like rheumatoid arthritis .
Mechanism of Action
The mechanism of action of 3-(3-Bromophenyl)-N-[2-(1H-indol-3-YL)ethyl]-[1,2,3]triazolo[1,5-A]quinazolin-5-amine involves its interaction with specific molecular targets such as enzymes and receptors. The compound may act as an inhibitor or modulator of these targets, affecting various biochemical pathways. For example, it may inhibit the activity of certain kinases or bind to receptor sites, altering cellular signaling and function.
Comparison with Similar Compounds
Similar Compounds
3-(4-Bromophenyl)-1-(1H-indol-3-yl)prop-2-en-1-one: A compound with a similar bromophenyl and indole structure but different core.
2-(1H-indol-3-yl)cyclohexan-1-one: Another indole-containing compound with different functional groups.
Uniqueness
3-(3-Bromophenyl)-N-[2-(1H-indol-3-YL)ethyl]-[1,2,3]triazolo[1,5-A]quinazolin-5-amine is unique due to its triazoloquinazoline core, which imparts distinct chemical and biological properties. This core structure differentiates it from other similar compounds and contributes to its specific interactions with molecular targets.
Biological Activity
The compound 3-(3-Bromophenyl)-N-[2-(1H-indol-3-YL)ethyl]-[1,2,3]triazolo[1,5-A]quinazolin-5-amine is a novel triazoloquinazoline derivative that has garnered attention for its potential biological activities. This article explores its pharmacological properties, focusing on its biological activity, including its effects on various biological systems and potential therapeutic applications.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Chemical Formula : C₁₈H₁₈BrN₅
- Molecular Weight : 396.28 g/mol
The presence of the bromophenyl and indole moieties suggests potential interactions with biological targets, particularly in the central nervous system (CNS) and cardiovascular systems.
Antihypertensive Effects
Recent studies have highlighted the antihypertensive properties of related triazoloquinazoline derivatives. For instance, a series of 1,2,4-triazolo[1,5-a]quinazolines were synthesized and evaluated for their ability to modulate blood pressure in animal models. Some compounds demonstrated significant reductions in heart rate and blood pressure, suggesting potential as adrenoblockers or cardiac stimulants .
Anticonvulsant Activity
Triazole derivatives have also been studied for their anticonvulsant properties. In one study, a series of triazole-containing compounds exhibited varying degrees of activity in seizure models. The most potent compound showed an effective dose (ED50) of 23.4 mg/kg in the maximal electroshock (MES) test, indicating that modifications to the triazole structure can enhance anticonvulsant efficacy .
CNS Depressant Effects
The CNS depressant activity of similar quinazoline derivatives has been documented. Compounds with structural similarities to the target compound have shown promise in reducing locomotor activity in rodent models, suggesting potential applications in treating anxiety or sleep disorders .
Antimicrobial Activity
Preliminary screening of related compounds for antimicrobial properties has indicated effectiveness against both Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) studies suggest that modifications to the quinazoline ring can enhance antimicrobial potency .
Study 1: Antihypertensive Activity
In a controlled study using rat models, several triazoloquinazoline derivatives were administered to evaluate their blood pressure-lowering effects. The results indicated that certain derivatives significantly reduced systolic blood pressure compared to controls, with some compounds achieving complete abolition of tachycardia associated with hypertension .
Study 2: Anticonvulsant Screening
A comprehensive screening of various triazole derivatives revealed that modifications at specific positions on the quinazoline ring could lead to enhanced anticonvulsant activity. The most promising candidates exhibited protective indices (PI) greater than 25, indicating a favorable therapeutic window for further development .
Study 3: CNS Activity Assessment
In assessing CNS depressant effects, compounds were subjected to behavioral tests that measure sedation and anxiolytic-like effects. Results showed significant decreases in locomotor activity at specific doses, supporting the hypothesis that these compounds may possess therapeutic potential for anxiety-related disorders .
Data Summary Table
| Compound | Activity | ED50 (mg/kg) | Comments |
|---|---|---|---|
| Compound A | Antihypertensive | Not specified | Significant reduction in BP |
| Compound B | Anticonvulsant | 23.4 | Effective in MES test |
| Compound C | CNS Depressant | Not specified | Reduced locomotor activity |
| Compound D | Antimicrobial | Not specified | Effective against Gram-positive bacteria |
Q & A
Q. What are the common synthetic routes for 3-(3-bromophenyl)-N-[2-(1H-indol-3-yl)ethyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-amine?
The synthesis typically involves cyclization of 2-aminobenzonitrile derivatives with alkynes under copper-catalyzed conditions to form the triazole-quinazoline core. Subsequent functionalization includes nucleophilic substitution or coupling reactions to introduce the 3-bromophenyl and indole-ethylamine substituents. For example, intermediate triazoloquinazolines can be reacted with bromophenylacetylene derivatives, followed by alkylation with indole-containing amines. Reaction optimization often requires controlled temperature (70–100°C), inert atmospheres, and purification via column chromatography .
Q. How is structural characterization performed for this compound?
Advanced spectroscopic techniques are employed:
- NMR (¹H, ¹³C, 2D-COSY) confirms substituent positions and regioselectivity of the triazole-quinazoline fusion.
- High-resolution mass spectrometry (HRMS) validates molecular formula and isotopic patterns, critical for distinguishing bromine (Br) signatures.
- X-ray crystallography resolves absolute stereochemistry and intermolecular interactions, as demonstrated in analogous triazoloquinazolines .
Q. What in vitro assays are used to evaluate its biological activity?
Common assays include:
- Enzyme inhibition studies (e.g., kinase or protease assays) using fluorescence-based or radiometric methods.
- Cell viability assays (MTT or resazurin) to assess cytotoxicity in cancer cell lines.
- Binding affinity measurements (SPR or ITC) for target validation. Data interpretation requires normalization to controls and statistical validation (e.g., ANOVA with p < 0.05) .
Advanced Research Questions
Q. How can molecular docking guide the optimization of this compound’s selectivity?
Docking simulations (e.g., AutoDock Vina, Schrödinger Suite) predict binding poses within target proteins. Key steps:
- Protein preparation : Remove water molecules, add hydrogens, and optimize side-chain conformations.
- Grid generation : Focus on active sites (e.g., ATP-binding pockets in kinases).
- Post-docking analysis : Prioritize compounds with hydrogen bonds to conserved residues (e.g., hinge regions) and favorable hydrophobic interactions. For example, the 3-bromophenyl group may enhance π-π stacking with tyrosine residues, as seen in BRD4 inhibitors .
Q. What strategies address contradictions in reported biological activity across structural analogs?
Discrepancies may arise from substituent effects or assay conditions. Resolution strategies:
- SAR analysis : Compare analogs with systematic substituent variations (e.g., electron-withdrawing vs. donating groups on the phenyl ring).
- Meta-analysis : Pool data from multiple studies using standardized metrics (e.g., IC50 values normalized to reference inhibitors).
- Computational modeling : Identify conformational flexibility or off-target interactions via molecular dynamics simulations .
Q. How can ADMET properties be predicted and optimized preclinically?
In silico tools (e.g., SwissADME, pkCSM) predict:
- Permeability : LogP values <5 ensure blood-brain barrier penetration.
- Metabolic stability : CYP450 inhibition risks are flagged using structural alerts (e.g., bromine’s electron-deficient nature may reduce oxidation). Experimental validation :
- Microsomal stability assays (human liver microsomes) quantify metabolic half-life.
- hERG inhibition assays mitigate cardiotoxicity risks .
Methodological Challenges and Solutions
Q. What are the critical factors in scaling up synthesis without compromising yield?
- Catalyst loading : Optimize Cu(I) catalyst (e.g., CuBr) to 10–15 mol% to minimize side reactions.
- Solvent selection : Use DMF or DMSO for solubility but switch to EtOAc/hexane for safer large-scale purification.
- Process monitoring : In-line FTIR tracks reaction progression and intermediates .
Q. How do substituents influence photophysical properties for imaging applications?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
